molecular formula C23H23FN4O4 B3404995 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251680-02-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B3404995
CAS No.: 1251680-02-0
M. Wt: 438.5
InChI Key: ZOMYSIFKGLKAOW-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • Piperidine-oxadiazole core: The piperidine ring linked to a 1,2,4-oxadiazol-5-yl group enhances conformational flexibility and hydrogen-bonding capacity. The 4-fluorophenyl substituent on the oxadiazole may improve metabolic stability and target binding .
  • Acetamide linker: The acetamide group is a common pharmacophore in bioactive molecules, facilitating interactions with enzymes or receptors .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c24-18-4-2-16(3-5-18)22-26-23(32-27-22)17-7-9-28(10-8-17)13-21(29)25-12-15-1-6-19-20(11-15)31-14-30-19/h1-6,11,17H,7-10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMYSIFKGLKAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the coupled intermediates with an acetamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name / Key Features Key Structural Differences Pharmacological Activity Reference
Target Compound :
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Benzodioxole + oxadiazole-piperidine-acetamide Hypothesized: Neuroprotective, antimicrobial
N-Benzothiazolyl-2-Phenyl Acetamide Derivatives
(e.g., compound 47, 48)
Benzothiazole sulfonyl group replaces oxadiazole Antimicrobial (gram-positive bacteria)
N-Substituted 2-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3e) Sulfonamide-piperidine core instead of oxadiazole Acetylcholinesterase inhibition (IC₅₀ = 5.31 µM)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone replaces oxadiazole; bromophenyl substituent FPR2 receptor agonism (calcium mobilization)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Piperazine-thiazole sulfonyl group Antifungal activity
N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide Tetrazole-phenoxy group replaces oxadiazole Undisclosed (structural analog)

Table 2: Physicochemical and Bioactivity Insights

Property / Activity Target Compound Closest Analog () Key Differences
Lipophilicity (logP) High (benzodioxole + fluorophenyl) Moderate (oxadiazole-thio group) Benzodioxole increases logP vs. thioether
Enzyme Inhibition Potential Likely (piperidine-oxadiazole motif) Confirmed in sulfonamide-piperidine analogs (IC₅₀ ~5–10 µM) Oxadiazole vs. sulfonamide electronic effects
Antimicrobial Activity Hypothesized (oxadiazole mimics thiazole) Observed in thiazole-sulfonyl derivatives Oxadiazole’s lower polarity may reduce efficacy
Metabolic Stability Enhanced (4-fluorophenyl) Variable (depends on substituents) Fluorine reduces oxidative metabolism

Critical Analysis of Structural and Functional Divergence

Benzodioxole vs. Benzothiazole : The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to benzothiazole derivatives, which are more polar due to the sulfur atom .

Oxadiazole vs. Sulfonamide : The 1,2,4-oxadiazole core offers metabolic resistance compared to sulfonamides, which are prone to enzymatic cleavage . However, sulfonamides exhibit stronger hydrogen-bonding capacity, enhancing enzyme inhibition .

Fluorophenyl Substituent: The 4-fluorophenyl group in the target compound likely enhances binding to aromatic-rich enzyme pockets (e.g., kinases, cholinesterases) compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

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